molecular formula C18H29NO B5475709 4-[3-(cyclooctylamino)butyl]phenol

4-[3-(cyclooctylamino)butyl]phenol

Cat. No.: B5475709
M. Wt: 275.4 g/mol
InChI Key: CARBYSOJFQLNNU-UHFFFAOYSA-N
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Description

4-[3-(cyclooctylamino)butyl]phenol is an organic compound with the molecular formula C18H29NO. It is characterized by the presence of a phenol group attached to a butyl chain, which is further connected to a cyclooctylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(cyclooctylamino)butyl]phenol typically involves the following steps:

    Formation of the Butyl Chain: The butyl chain is synthesized through a series of reactions starting from simple aliphatic precursors.

    Attachment of the Cyclooctylamino Group: The cyclooctylamino group is introduced through nucleophilic substitution reactions, where a cyclooctylamine reacts with an appropriate butyl halide.

    Phenol Group Introduction: The phenol group is then attached to the butyl chain through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

4-[3-(cyclooctylamino)butyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Both the phenol and amine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

Scientific Research Applications

4-[3-(cyclooctylamino)butyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(cyclooctylamino)butyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression.

For example, the phenol group can interact with enzymes through hydrogen bonding and hydrophobic interactions, while the cyclooctylamino group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3S)-3-(cyclooctylamino)butyl]phenol
  • 4-[3-(cyclohexylamino)butyl]phenol
  • 4-[3-(cyclopentylamino)butyl]phenol

Uniqueness

4-[3-(cyclooctylamino)butyl]phenol is unique due to its specific cyclooctylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[3-(cyclooctylamino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15(9-10-16-11-13-18(20)14-12-16)19-17-7-5-3-2-4-6-8-17/h11-15,17,19-20H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARBYSOJFQLNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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